molecular formula C18H20Cl2N2 B5664073 1-benzyl-4-(2,6-dichlorobenzyl)piperazine

1-benzyl-4-(2,6-dichlorobenzyl)piperazine

Cat. No. B5664073
M. Wt: 335.3 g/mol
InChI Key: SLBZXVVFZPJITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-(2,6-dichlorobenzyl)piperazine, also known as BDZP, is a piperazine derivative that has been extensively studied for its potential applications in scientific research. BDZP has been found to exhibit various biochemical and physiological effects, making it an attractive compound for researchers in the fields of pharmacology, neuroscience, and toxicology. In

Mechanism of Action

1-benzyl-4-(2,6-dichlorobenzyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor and a full agonist at the dopamine D2 receptor. It also inhibits the reuptake of dopamine and norepinephrine, leading to an increase in their extracellular concentrations. These mechanisms of action are thought to underlie the anxiolytic and antidepressant effects of 1-benzyl-4-(2,6-dichlorobenzyl)piperazine.
Biochemical and Physiological Effects:
1-benzyl-4-(2,6-dichlorobenzyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to decrease anxiety-like behavior in animal models, as well as improve depressive-like behavior. 1-benzyl-4-(2,6-dichlorobenzyl)piperazine has also been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. These effects make 1-benzyl-4-(2,6-dichlorobenzyl)piperazine an attractive compound for researchers studying the mechanisms underlying anxiety and depression.

Advantages and Limitations for Lab Experiments

1-benzyl-4-(2,6-dichlorobenzyl)piperazine has several advantages as a research compound. It is relatively easy to synthesize and purify, and its pharmacological properties have been well characterized. 1-benzyl-4-(2,6-dichlorobenzyl)piperazine is also relatively stable and can be stored for extended periods without degradation. However, 1-benzyl-4-(2,6-dichlorobenzyl)piperazine does have some limitations. It has a relatively low affinity for its target receptors, which can make it difficult to achieve the desired pharmacological effects. Additionally, the effects of 1-benzyl-4-(2,6-dichlorobenzyl)piperazine can be variable depending on the experimental conditions, which can complicate data interpretation.

Future Directions

There are several future directions for research on 1-benzyl-4-(2,6-dichlorobenzyl)piperazine. One area of interest is the development of more potent and selective 1-benzyl-4-(2,6-dichlorobenzyl)piperazine analogs. These compounds could be used to further elucidate the mechanisms underlying the pharmacological effects of 1-benzyl-4-(2,6-dichlorobenzyl)piperazine. Another area of interest is the use of 1-benzyl-4-(2,6-dichlorobenzyl)piperazine as a tool for studying the role of neurotransmitters in anxiety and depression. Finally, 1-benzyl-4-(2,6-dichlorobenzyl)piperazine could be used in the development of novel treatments for these disorders. Overall, 1-benzyl-4-(2,6-dichlorobenzyl)piperazine is a promising research compound with many potential applications in the fields of pharmacology, neuroscience, and toxicology.

Synthesis Methods

1-benzyl-4-(2,6-dichlorobenzyl)piperazine can be synthesized through a multi-step process that involves the reaction of piperazine with benzyl chloride and 2,6-dichlorobenzyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The product is then purified through recrystallization or column chromatography. The synthesis of 1-benzyl-4-(2,6-dichlorobenzyl)piperazine is relatively straightforward and can be performed using standard laboratory equipment.

Scientific Research Applications

1-benzyl-4-(2,6-dichlorobenzyl)piperazine has been extensively studied for its potential applications in scientific research. It has been found to exhibit various pharmacological properties, including anxiolytic, antidepressant, and antipsychotic effects. 1-benzyl-4-(2,6-dichlorobenzyl)piperazine has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. These properties make 1-benzyl-4-(2,6-dichlorobenzyl)piperazine an attractive compound for researchers in the fields of pharmacology, neuroscience, and toxicology.

properties

IUPAC Name

1-benzyl-4-[(2,6-dichlorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2/c19-17-7-4-8-18(20)16(17)14-22-11-9-21(10-12-22)13-15-5-2-1-3-6-15/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBZXVVFZPJITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.